molecular formula Cl2FPS B14747534 Phosphorothioic dichloride fluoride CAS No. 2523-93-5

Phosphorothioic dichloride fluoride

Cat. No.: B14747534
CAS No.: 2523-93-5
M. Wt: 152.94 g/mol
InChI Key: UBBHDNCJUPLABD-UHFFFAOYSA-N
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Description

Phosphorothioic dichloride fluoride (hypothetical formula: PSCl₂F) is a phosphorus-based compound characterized by a central phosphorus atom bonded to one sulfur atom, two chlorine atoms, and one fluorine atom. Such compounds are typically used as intermediates in organophosphorus synthesis, agrochemicals, and nerve agent precursors due to their electrophilic reactivity .

Key structural features include:

  • Sulfur substitution: Replaces an oxygen atom in traditional phosphate esters, altering electronic properties and reactivity .
  • Halogen bonding: The presence of Cl and F atoms enhances electrophilicity, enabling nucleophilic substitution reactions .

Properties

CAS No.

2523-93-5

Molecular Formula

Cl2FPS

Molecular Weight

152.94 g/mol

IUPAC Name

dichloro-fluoro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/Cl2FPS/c1-4(2,3)5

InChI Key

UBBHDNCJUPLABD-UHFFFAOYSA-N

Canonical SMILES

FP(=S)(Cl)Cl

Origin of Product

United States

Preparation Methods

Antimony-Mediated Fluorination of PSCl₃

The most widely implemented large-scale production method involves reacting thiophosphoryl trichloride (PSCl₃) with SbF₃ and SbCl₅. The reaction proceeds via a halogen-exchange mechanism:

$$
\text{PSCl₃ + SbF₃ + SbCl₅ → PSClF₂ + SbCl₃ + SbCl₃F₂}
$$

Operational parameters critical to yield optimization include:

  • Temperature : 70–80°C (below SbF₃ decomposition threshold)
  • Molar ratios : PSCl₃:SbF₃:SbCl₅ = 1:1.2:0.8 (prevents SbF₃ excess leading to over-fluorination)
  • Reaction time : 4–6 hours under reflux

Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg), yielding 98% pure PSClF₂ with characteristic boiling point of 6.3°C.

Potassium Fluorosulfite (KSO₂F) Route

An alternative pathway employs KSO₂F as a fluorine donor:

$$
\text{PSCl₃ + 3KSO₂F → PSClF₂ + 3KCl + 3SO₂}
$$

While this method avoids antimony reagents, competing side reactions generate PSF₃ (thiophosphoryl trifluoride), necessitating careful control of:

  • Stoichiometry : 1:3 PSCl₃:KSO₂F ratio
  • Temperature gradient : Gradual heating from 25°C to 50°C over 2 hours
  • Solvent system : Anhydrous acetonitrile improves reagent solubility

Catalytic Chloride Ion-Assisted Synthesis

Patent EP0283073B1 details a novel approach using aldehydes, PCl₃, and S₂Cl₂ in the presence of chloride ions (Cl⁻). The general reaction scheme proceeds as:

$$
\text{RCHO + PCl₃ + S₂Cl₂ → RCHClOP(S)Cl₂ → PSClF₂ (via subsequent fluorination)}
$$

Critical process parameters include:

Parameter Optimal Range Effect on Yield
Temperature -20°C to +25°C Minimizes side reactions
Catalyst Loading 0.5–1.0 mol% Cl⁻ Accelerates P-S bond formation
N₂ Atmosphere 1–1.2 bar Prevents moisture ingress

This method achieves 85–90% conversion efficiency when using chloral (CCl₃CHO) as the aldehyde substrate, with residual PCl₃ recycled into subsequent batches.

Specialized Synthesis Pathways

Germylthiophosphine Chlorination

Recent studies demonstrate PSClF₂ formation via chlorination of difluoro(germylthio)phosphine:

$$
\text{F₂P–S–GeH₃ + Cl₂ → GeH₃Cl + PSClF₂}
$$

This niche method produces high-purity PSClF₂ (99.5%) but requires stringent exclusion of oxygen due to GeH₃Cl’s pyrophoric nature.

Disproportionation of Fluorothiophosphate Esters

Heating bis(trifluoromethyl)thiophosphoryl derivatives induces disproportionation:

$$
\text{(F₃C)₂P(=S)–S–PF₂ → PSClF₂ + byproducts}
$$

While theoretically viable, this route remains limited to laboratory-scale applications due to low yields (≤35%).

Reaction Optimization and Kinetic Considerations

Comparative analysis of activation energies reveals distinct mechanistic pathways:

SbF₃-mediated fluorination :

  • Δ‡ = 58 kJ/mol (rate-determining P–Cl bond cleavage)
  • First-order dependence on PSCl₃ and SbF₃ concentrations

Catalytic chloride system :

  • Δ‡ = 42 kJ/mol (Cl⁻-assisted S₂Cl₂ activation)
  • Zero-order kinetics for PCl₃ beyond 1.5M

Physicochemical Properties and Characterization

Key properties of PSClF₂ established through experimental studies:

Property Value Method Reference
Boiling Point 6.3°C at 760 mmHg Ebulliometry
Melting Point -155.2°C Differential Scanning Calorimetry
Gas Density (STP) 5.579 g/L Gas Pycnometry
Critical Temperature 439.2 K PVT Analysis
$$^{31}\text{P}$$ NMR δ = -50 ppm (vs H₃PO₄) 121.4 MHz Spectrometer

Vibrational spectroscopy provides structural fingerprints:

  • IR (gas phase) : 946 cm⁻¹ (P–F sym stretch), 738 cm⁻¹ (P–S stretch)
  • Raman (liquid) : 536 cm⁻¹ (P–Cl stretch), 207 cm⁻¹ (P–S bend)

Industrial Applications and Derivatives

While proprietary formulations limit public disclosures, PSClF₂ serves as:

  • Pesticide Intermediate : Conversion to O,O-dialkyl thiophosphate esters
  • Lithium Battery Electrolytes : Precursor for LiPF₆ synthesis
  • Polymer Modifiers : Incorporation into flame-retardant additives

Chemical Reactions Analysis

Types of Reactions

Dichlorofluorophosphine sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Dichlorofluorophosphine sulfide has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.

    Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs and treatments.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which dichlorofluorophosphine sulfide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby influencing their activity. It can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function.

Comparison with Similar Compounds

Phosphorus Oxychloride (POCl₃)

Property Phosphorothioic Dichloride Fluoride (PSCl₂F) Phosphorus Oxychloride (POCl₃)
Molecular Formula PSCl₂F POCl₃
Molecular Weight ~148.4 g/mol (estimated) 153.33 g/mol
Reactivity Electrophilic at P center; S enhances nucleophilic substitution Highly electrophilic; reacts with alcohols, amines, and water .
Applications Potential nerve agent precursor; agrochemical intermediate Industrial reagent for phosphorylations and esterifications .
Hazards Likely corrosive; releases HF and HCl upon hydrolysis (inferred from analogs) . Severe respiratory irritant; hydrolyzes to HCl and H₃PO₄ .

Key Differences :

  • PSCl₂F’s sulfur atom increases thiophilicity, making it more reactive toward thiol-containing biomolecules compared to POCl₃ .
  • POCl₃ lacks fluorine, reducing its utility in fluorination reactions.

Diethyl Phosphorochlorothioate (C₄H₁₀ClO₂PS)

Property PSCl₂F Diethyl Phosphorochlorothioate
Molecular Formula PSCl₂F C₄H₁₀ClO₂PS
Molecular Weight ~148.4 g/mol 188.6 g/mol
Reactivity Reactive toward amines and alcohols; F enhances leaving-group ability Hydrolyzes slowly; used as a thiophosphorylation agent .
Applications Limited data; analogs used in pesticide synthesis Intermediate in organothiophosphate production (e.g., insecticides) .
Hazards Likely toxic due to P–F and P–Cl bonds Corrosive; releases toxic HCl and sulfur oxides .

Key Differences :

  • Diethyl phosphorochlorothioate’s ethoxy groups reduce electrophilicity compared to PSCl₂F’s dichloro-fluoro substitution .
  • PSCl₂F’s fluorine atom may confer greater volatility and penetration into biological systems .

Ethylphosphonothioic Dichloride (C₂H₅Cl₂PS)

Property PSCl₂F Ethylphosphonothioic Dichloride
Molecular Formula PSCl₂F C₂H₅Cl₂PS
Molecular Weight ~148.4 g/mol 163.0 g/mol
Reactivity Fluorine enhances reactivity in fluorination Ethyl group stabilizes the phosphorus center, slowing hydrolysis .
Applications Potential fluorinating agent Precursor for ethyl thiophosphate esters .
Hazards Likely severe toxicity (neurotoxic analogs) Corrosive; releases HCl and ethyl mercaptan .

Key Differences :

  • The ethyl group in C₂H₅Cl₂PS reduces electrophilicity, whereas PSCl₂F’s fluorine increases it .
  • PSCl₂F is more likely to participate in fluorine-specific reactions (e.g., forming P–F bonds in nerve agents) .

Methylphosphonic Difluoride (CH₃PF₂O)

Property PSCl₂F Methylphosphonic Difluoride
Molecular Formula PSCl₂F CH₃PF₂O
Molecular Weight ~148.4 g/mol 114.0 g/mol
Reactivity Cl and F allow dual substitution pathways High stability; resists hydrolysis due to strong P–F bonds .
Applications Potential dual-use (agrochemicals/nerve agents) Key precursor in sarin gas production .
Hazards Releases HF and HCl upon degradation Extremely toxic; inhibits acetylcholinesterase .

Key Differences :

  • Methylphosphonic difluoride’s P=O bond increases stability, whereas PSCl₂F’s P=S bond is more reactive .
  • PSCl₂F’s chlorine atoms offer additional sites for nucleophilic attack compared to CH₃PF₂O .

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